5-Hydroxytomacephalin

Description

However, based on nomenclature similarities, it may belong to the indole alkaloid family, which includes derivatives of tryptophan such as serotonin (5-hydroxytryptamine, 5-HT), melatonin, and related compounds . Indole derivatives are characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These compounds are critical in neurotransmission, circadian regulation, and metabolic pathways . If 5-Hydroxytomacephalin shares structural or functional homology with 5-HT or other indoleamines, it may interact with serotonin receptors or influence tryptophan metabolism. Further clarification of its structure and biological targets would require additional research beyond the current evidence scope.

Properties

CAS No. |

115995-14-7 |

|---|---|

Molecular Formula |

C20H24O7 |

Molecular Weight |

376.4 g/mol |

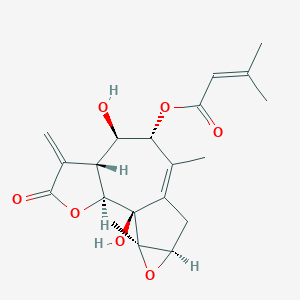

IUPAC Name |

[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |

InChI Key |

GUWZDJYPWDNEPS-BJKYDIMVSA-N |

SMILES |

CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |

Canonical SMILES |

CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |

Synonyms |

5-hydroxytomacephalin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Hydroxytryptamine (serotonin), 5-Hydroxy tryptophol, and other indole derivatives based on receptor interactions, physiological roles, and industrial relevance.

Structural and Functional Differences

Receptor Binding Affinities

distinguishes serotonin receptor subtypes (5-HT₁ and 5-HT₂) based on ligand binding:

- [³H]5-HT (serotonin) selectively labels 5-HT₁ receptors.

- [³H]spiroperidol binds to 5-HT₂ receptors.

- [³H]LSD interacts with both receptor types .

5-Hydroxy tryptophol, a serotonin metabolite, lacks direct receptor-binding data in the evidence but may modulate serotonin turnover or compete for metabolic enzymes .

Market and Research Trends

- 5-HT Receptor Industry (2019–2024):

- 5-Hydroxy Tryptophol: Niche research focus, primarily in alcohol metabolism studies .

Critical Analysis of Evidence Gaps

Structural Ambiguity: The absence of 5-Hydroxytomacephalin in the provided evidence necessitates caution. Its classification may overlap with 5-HT or other hydroxylated indole derivatives.

Receptor Specificity: While 5-HT receptor subtypes are well-characterized , analogous data for 5-Hydroxy tryptophol or hypothetical derivatives like this compound remain unexplored.

Market Data Limitations: –6 focus on 5-HT receptors but omit novel indole compounds, highlighting a need for expanded commercial analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.